Pibenzimol

Vue d'ensemble

Description

Hoechst 33258, également connu sous le nom de bisbenzimide, est un colorant bleu fluorescent largement utilisé dans la recherche scientifique. Il est principalement utilisé comme colorant d’acides nucléiques pour quantifier l’ADN double brin (ADNdb). Ce composé se lie à la rainure mineure de la double hélice de l’ADN, reconnaissant spécifiquement les séquences riches en paires de bases adénine et thymine .

Applications De Recherche Scientifique

Hoechst 33258 has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe for studying DNA interactions and conformations.

Biology: Employed in cell cycle studies, apoptosis detection, and chromosome analysis.

Medicine: Utilized in diagnostic assays for detecting DNA content and identifying cellular abnormalities.

Industry: Applied in quality control processes for verifying DNA purity and concentration in various samples .

Mécanisme D'action

Hoechst 33258 exerce ses effets en se liant à la rainure mineure de la double hélice de l’ADN. Cette liaison est facilitée par la structure bisbenzimide du composé, qui lui permet de s’insérer parfaitement dans la rainure. L’interaction est très spécifique aux séquences riches en paires de bases adénine et thymine, ce qui entraîne une fluorescence accrue du colorant lorsqu’il est lié à l’ADN .

Composés similaires :

Unicité : Hoechst 33258 est unique par son équilibre entre la perméabilité cellulaire et les propriétés de fluorescence, ce qui en fait un outil polyvalent pour les applications sur cellules fixes et vivantes. Sa spécificité pour les séquences riches en adénine-thymine le distingue également des autres colorants d’acides nucléiques .

Analyse Biochimique

Biochemical Properties

Pibenzimol plays a significant role in biochemical reactions by binding to double-stranded DNA. This interaction leads to the prolongation of the G2 phase of the cell cycle, inhibition of DNA replication, and cessation of cell growth in the late S phase after DNA content has been doubled . This compound interacts with various enzymes, proteins, and other biomolecules, affecting their function and stability. For instance, it has been shown to increase the life span of mice bearing intraperitoneally implanted L1210 and P388 leukemia .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inducing the prolongation of the G2 phase of the cell cycle, inhibiting DNA replication, and halting cell growth in the late S phase . These effects are crucial in the context of cancer treatment, as they can lead to the cessation of tumor cell proliferation. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, further contributing to its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with double-stranded DNA. By binding to DNA, this compound induces the prolongation of the G2 phase of the cell cycle, inhibits DNA replication, and halts cell growth in the late S phase . These actions are mediated through its interactions with various biomolecules, including enzymes and proteins, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound hydrochloride is stable for at least 24 hours at 25°C when reconstituted and added to various intravenous fluids . The stability of this compound is crucial for its effectiveness in biochemical and cellular studies. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a phase I–II study, patients with advanced pancreatic cancer were treated with a five-day continuous infusion of this compound at doses ranging from 6–28 mg/m²/day . The major toxicity observed was hyperglycemia, which was self-limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. The compound’s binding to double-stranded DNA and its effects on DNA replication and cell cycle progression are key aspects of its metabolic interactions . These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical and therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . The transport and distribution of this compound are critical for its effectiveness in targeting specific cellular and molecular pathways .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to double-stranded DNA . This localization is essential for its activity, as it directly interacts with DNA to exert its effects on cell cycle progression and DNA replication . Targeting signals and post-translational modifications may also play a role in directing this compound to specific compartments or organelles, further influencing its function and therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Hoechst 33258 est synthétisé par un procédé chimique en plusieurs étapes impliquant la réaction du 2-(4-hydroxyphényl)-benzimidazole avec divers réactifs pour former la structure finale du bisbenzimide. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la bonne formation du composé .

Méthodes de production industrielle : Dans les milieux industriels, Hoechst 33258 est produit en grande quantité en utilisant des voies de synthèse similaires, mais mises à l’échelle pour s’adapter à des volumes de production plus importants. Le processus implique des mesures de contrôle qualité strictes pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Hoechst 33258 subit principalement des réactions de liaison avec l’ADN. Il ne participe généralement pas aux réactions d’oxydation, de réduction ou de substitution dans des conditions de laboratoire standard .

Réactifs et conditions courants : La liaison de Hoechst 33258 à l’ADN est facilitée par la présence de tampons tels que le tampon Tris-EDTA (TE), qui maintient le pH et la force ionique nécessaires à une liaison optimale. Le colorant présente une fluorescence maximale lorsqu’il est lié à l’ADNdb, avec un pic d’émission d’environ 461 nm .

Principaux produits formés : Le principal produit formé par l’interaction de Hoechst 33258 avec l’ADN est le complexe Hoechst-ADN, qui présente des propriétés de fluorescence améliorées .

4. Applications dans la recherche scientifique

Hoechst 33258 a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme sonde fluorescente pour étudier les interactions et les conformations de l’ADN.

Biologie : Employé dans les études du cycle cellulaire, la détection de l’apoptose et l’analyse des chromosomes.

Médecine : Utilisé dans les tests diagnostiques pour détecter la teneur en ADN et identifier les anomalies cellulaires.

Industrie : Appliqué dans les processus de contrôle qualité pour vérifier la pureté et la concentration de l’ADN dans divers échantillons .

Comparaison Avec Des Composés Similaires

Hoechst 33342: Similar to Hoechst 33258 but with an additional ethyl group, making it more cell-permeable and suitable for live cell staining.

Hoechst 34580: Contains a dimethylamine group instead of a phenol group, resulting in a different emission maximum (490 nm) compared to Hoechst 33258 (461 nm).

Uniqueness: Hoechst 33258 is unique in its balance of cell permeability and fluorescence properties, making it a versatile tool for both fixed and live cell applications. Its specificity for adenine-thymine rich sequences also sets it apart from other nucleic acid stains .

Activité Biologique

Pibenzimol, also known as NSC 322921, is a bisbenzimidazole compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, clinical findings, and implications for future research.

This compound exhibits several biological activities primarily through its interaction with DNA. Key mechanisms include:

- DNA Binding : this compound binds to double-stranded DNA, which is crucial for its function as an anticancer agent. This binding disrupts normal DNA replication processes, leading to cell cycle arrest, particularly at the G2 phase .

- Inhibition of DNA Replication : By interfering with DNA synthesis, this compound can halt the proliferation of cancer cells. It has been observed to cause cessation of growth in cells that have entered the late S phase after their DNA content has doubled .

- Induction of Apoptosis : The compound may also induce programmed cell death in certain cancer cell lines, although specific pathways and effects are still under investigation.

Clinical Findings

This compound has been evaluated in clinical trials, particularly for its efficacy against pancreatic cancer. A Phase I-II trial involved 26 patients who received continuous infusion of this compound over five days at varying doses (6-28 mg/m²/day). The results indicated:

- Safety Profile : There were no treatment-related deaths reported. The primary adverse effect noted was self-limited hyperglycemia .

- Efficacy : No objective tumor responses were observed in the trial participants. However, preclinical studies indicated that this compound could increase the lifespan of mice with implanted leukemia cells .

Case Studies and Research Findings

Several studies have explored the broader implications of this compound's biological activity:

- Animal Studies : Research on mice bearing L1210 and P388 leukemia demonstrated that treatment with this compound significantly prolonged survival compared to untreated controls .

- In Vitro Studies : Laboratory investigations have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Synergistic Effects : Recent studies suggest that combining this compound with other agents may enhance its therapeutic efficacy against resistant cancer types .

Data Summary

The following table summarizes key findings from clinical and preclinical studies on this compound:

| Study Type | Findings | Notes |

|---|---|---|

| Clinical Trial | No objective responses; safety profile acceptable | Hyperglycemia was the main side effect |

| Animal Model | Increased lifespan in mice with leukemia | Suggests potential for further exploration |

| In Vitro Studies | Induces G2 phase arrest and apoptosis in cancer cell lines | Supports use as an anticancer agent |

| Combination Studies | Potential synergistic effects when combined with other therapeutic agents | Further research needed |

Propriétés

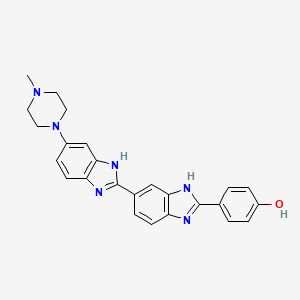

IUPAC Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAAIJLSXJJHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066899 | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23491-44-3 | |

| Record name | Bisbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23491-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023491443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIBENZIMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHQ7J5KV9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.